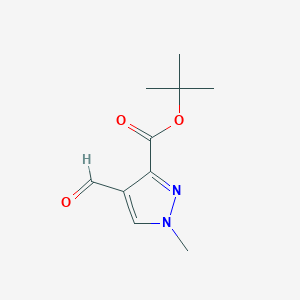
tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C10H14N2O3 . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms in a ring structure . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms and three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .Wirkmechanismus
The mechanism of action of tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9 and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cancer cell growth. This compound has also been found to have a protective effect on the liver and kidneys by reducing oxidative damage and inflammation. However, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, indicating that it may have limitations for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments, including its high purity, stability, and low toxicity at low concentrations. However, this compound has limitations, including its cytotoxic effects on normal cells at high concentrations and its limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
For tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate research include investigating its potential use in combination therapy and exploring its use as a neuroprotective agent.
Synthesemethoden
Tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through various methods, including the reaction of tert-butyl 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylate with ethyl formate and sodium hydride in dimethylformamide. Another method involves the reaction of 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol and thionyl chloride in dichloromethane. Both methods yield this compound as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate has been used in various scientific research studies, including its potential as an anti-inflammatory agent, antioxidant, and anticancer agent. In one study, this compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that this compound has antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell growth and induce apoptosis.
Eigenschaften
IUPAC Name |
tert-butyl 4-formyl-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)8-7(6-13)5-12(4)11-8/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEJZDPDYUGURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2620299.png)
![ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2620302.png)
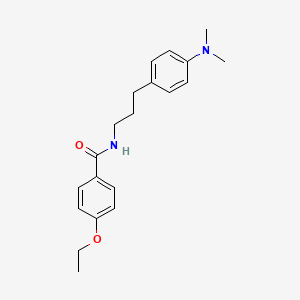
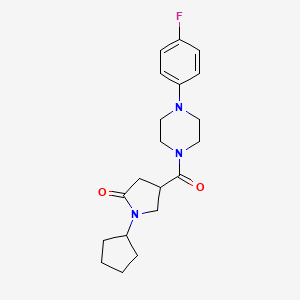
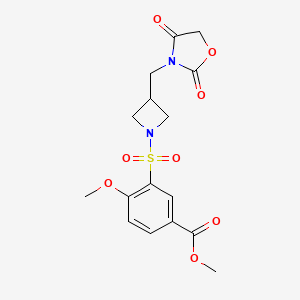
![1-butyl-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2620309.png)
![3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620310.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2620311.png)
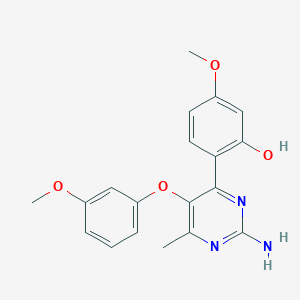
![N-(2,4-dimethoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620313.png)
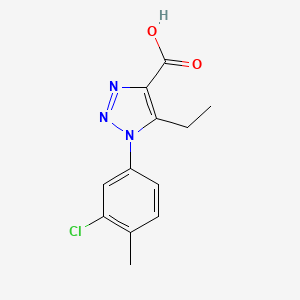
![6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2620315.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide](/img/structure/B2620316.png)